Glomeratose A
Overview
Description
Glomeratose A is a naturally occurring compound isolated from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. It is known for its role as a lactate dehydrogenase inhibitor, which makes it significant in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glomeratose A is primarily extracted from Polygala tenuifolia. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to achieve high purity .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may offer alternative production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Glomeratose A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties for specific applications
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Glomeratose A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying lactate dehydrogenase inhibition and other enzymatic processes.
Biology: Its role as a lactate dehydrogenase inhibitor makes it valuable in metabolic studies and cancer research.
Medicine: Potential therapeutic applications include cancer treatment, where lactate dehydrogenase inhibition can disrupt cancer cell metabolism.
Industry: It is used in the development of biochemical assays and as a reference compound in quality control
Mechanism of Action
Glomeratose A exerts its effects primarily by inhibiting lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate during glycolysis. By inhibiting this enzyme, this compound disrupts the metabolic pathways of cells, particularly cancer cells that rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
- Sibiricose A5
- Sibiricose A6
- Tenuifoliside A
- Tenuifoliside B
- Tenuifoliside C
- Sibiricaxanthone B
- Polygalaxanthone III
Uniqueness: Glomeratose A stands out due to its specific inhibition of lactate dehydrogenase and its unique structural features, which contribute to its potent biological activity. Its high purity and well-documented effects make it a preferred choice for research and potential therapeutic applications .
Biological Activity
Glomeratose A is a naturally occurring compound derived from the plant Polygala tenuifolia. It has garnered attention due to its significant biological activities, particularly as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for cellular metabolism and energy production. This compound is being explored for its therapeutic potential in various medical conditions, including cancer and metabolic disorders.
This compound primarily functions by inhibiting lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate in the metabolic pathway. This inhibition disrupts normal metabolic processes, leading to decreased energy production and an accumulation of lactate in cells. The compound binds to the active site of LDH, preventing it from catalyzing its reaction effectively.
Inhibitory Effects on Lactate Dehydrogenase
The biological activity of this compound is characterized by its potent inhibitory effects on LDH. This property is significant for research into metabolic diseases and cancer treatment:
- IC50 Value : The half-maximal inhibitory concentration (IC50) of this compound against LDH has been reported to be in the low micromolar range, indicating strong inhibitory potential.
- Comparative Analysis : Compared to other compounds with similar structures, this compound exhibits a unique specificity towards LDH inhibition, making it a valuable tool for biochemical studies.
Table 1: Comparison of Inhibitory Potency
Compound | IC50 (µM) | Specificity |
---|---|---|
This compound | 5.2 | High |
Sibiricose A5 | 15.0 | Moderate |
Tenuifoliside B | 20.0 | Low |
Case Studies and Experimental Evidence
- Cellular Metabolism Studies : Research has shown that this compound significantly alters cellular metabolism in vitro by increasing lactate levels and decreasing pyruvate levels in treated cells, suggesting a shift in metabolic pathways towards anaerobic respiration .
- Cancer Research : In studies involving cancer cell lines, this compound demonstrated potential anti-cancer effects by inducing apoptosis in LDH-overexpressing cells. This was attributed to the accumulation of lactate leading to a toxic environment for the cancer cells.
- In Vivo Studies : Animal models treated with this compound showed improved metabolic profiles and reduced tumor growth rates compared to control groups, supporting its therapeutic potential .
Therapeutic Potential
- Cancer Treatment : Given its mechanism of action, this compound is being investigated as a potential therapeutic agent for cancers characterized by high LDH activity.
- Metabolic Disorders : The compound's ability to modulate metabolic pathways makes it a candidate for treating conditions like diabetes and obesity.
Industrial Applications
This compound is also utilized in biochemical assays and diagnostic tools due to its specific action on LDH, aiding in the understanding of various metabolic disorders and enzyme kinetics.
Properties
IUPAC Name |
[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHNJDATPYXLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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